benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate
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Overview
Description
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is known for its unique bicyclic structure, which includes a three-membered azabicyclo ring fused to a six-membered ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate typically involves the reaction of benzyl chloroformate with 3-azabicyclo[3.1.0]hexane-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of the carbamate group.
Substitution: Hydroxylated products or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate: Similar in structure but with different substituents on the azabicyclo ring.
N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate: Lacks the benzyl group, leading to different chemical properties and reactivity.
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}urea: Contains a urea group instead of a carbamate, resulting in different biological activity.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNFPWKLKSVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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